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Compound of Interest

Compound Name: Mecoprop-isooctyl!
CAS No.: 28473-03-2
Cat. No.: B1582062
Get Quote
Introduction

Mecoprop-isooctyl, the isooctyl ester of mecoprop, is a selective, post-emergence herbicide
used to control broadleaf weeds.[1][2] As with any active ingredient in agrochemical
formulations, unequivocal structural confirmation is a critical component of quality control,
regulatory compliance, and research and development. This technical guide provides an in-
depth exploration of the spectroscopic technigues—Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive
characterization of Mecoprop-isooctyl. This document is intended for researchers, analytical
scientists, and professionals in the field of drug and chemical development, offering not just
data, but the underlying scientific principles and experimental considerations for each
technique.

Chemical Identity

o |[UPAC Name: 6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate[3]

o CAS Number: 28473-03-2[1][4]
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e Molecular Formula: C1sH27CIO3[3][5]
e Molecular Weight: 326.9 g/mol [3]

Below is a diagram illustrating the chemical structure of Mecoprop-isooctyl, highlighting the
key functional groups that are interrogated by the spectroscopic methods discussed herein.

Caption: Chemical Structure of Mecoprop-isooctyl.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure
in solution. It provides detailed information about the chemical environment of individual atoms.
For Mecoprop-isooctyl, both *H and 3C NMR are essential for a complete structural
assignment.

'H NMR Spectroscopy: Mapping the Proton Environment

1H NMR provides information on the number of different types of protons, their electronic
environment, and their proximity to other protons.

Experimental Protocol: tH NMR

e Sample Preparation: Dissolve 5-10 mg of Mecoprop-isooctyl in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs). The choice of solvent is critical; it must dissolve the sample
and not have signals that overlap with analyte resonances.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A
higher field strength provides better signal dispersion, which is crucial for resolving complex
spin systems.[6]

e Acquisition Parameters:
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o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for accurate
integration.

o Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

IH NMR Spectral Data Interpretation

The following table summarizes the expected chemical shifts (8), multiplicities, and integrations
for the protons in Mecoprop-isooctyl.
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Proton
Assignment

Expected o
(ppm)

Multiplicity

Integration

Rationale for
Assignment

Aromatic Protons

6.8-7.2

Multiplet

3H

Protons on the
substituted
benzene ring.
Their exact shifts
are influenced by
the chloro,
methyl, and ether

substituents.

Methine Proton (-
O-CH(CHs)-)

45-4.8

Quartet

1H

This proton is
deshielded by
the adjacent
oxygen and the
carbonyl group. It
is split into a
quartet by the
neighboring
methyl group.

Methylene
Protons (-O-
CHz2-)

3.9-42

Triplet

2H

These protons
are adjacent to
the ester oxygen,
causing a
downfield shift.
They are split
into a triplet by
the adjacent
methylene group
in the isooctyl

chain.

Aromatic Methyl
Protons

22-24

Singlet

3H

The methyl

group attached
to the aromatic
ring. It appears

as a singlet as
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there are no

adjacent protons.

The methyl
group of the
propionyl moiety.
15-1.7 Doublet 3H Itis split into a
doublet by the

adjacent methine

Propionyl Methyl

Protons

proton.

The overlapping
signals of the
methylene and
methyl groups of
the isooctyl
Isooctyl Chain ] chain. The
Protons 08-10 Multiplet 1o terminal methyl
groups will
appear as
doublets in the
most upfield

region.

13C NMR Spectroscopy: Probing the Carbon Skeleton

13C NMR spectroscopy provides a map of the carbon framework of a molecule. With proton
decoupling, each unigue carbon atom typically appears as a single sharp line, simplifying
spectral interpretation.[7]

Experimental Protocol: 13C NMR

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be beneficial due to the lower natural abundance of 13C.

e Instrumentation: Acquire the spectrum on the same NMR spectrometer.

e Acquisition Parameters:
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o Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker
instruments).

o Relaxation Delay (D1): 2-5 seconds.

o Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-
noise ratio.

13C NMR Spectral Data Interpretation

The table below outlines the anticipated chemical shifts for the carbon atoms in Mecoprop-

isooctyl.
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Carbon Assignment

Expected & (ppm)

Rationale for Assignment

Carbonyl Carbon (C=0)

170-175

The ester carbonyl carbon is
highly deshielded and appears
far downfield.

Aromatic Carbons (C-O, C-ClI,
C-CHs)

150 - 155, 125-135

The carbon attached to the
ether oxygen is the most
deshielded. The carbon
attached to the chlorine will
also be downfield, followed by
the carbon with the methyl

substituent.

Aromatic Carbons (C-H)

115-130

The remaining aromatic

carbons appear in this region.

Methine Carbon (-O-CH(CHs)-)

70-75

The carbon atom bonded to
the ether oxygen is

significantly deshielded.

Methylene Carbon (-O-CHz-)

65-70

The carbon of the isooctyl
chain attached to the ester

oxygen.

Isooctyl Chain Carbons

20-40

The remaining methylene and
methine carbons of the isooctyl

chain.

Aromatic Methyl Carbon

15-20

The methyl carbon attached to

the aromatic ring.

Propionyl Methyl Carbon

18 -25

The methyl carbon of the
propionyl group.

Isooctyl Methyl Carbons

10-25

The terminal methyl carbons of
the isooctyl chain appear in the

most upfield region.

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups
present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A small drop of neat liquid Mecoprop-isooctyl is placed between two
salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with
a resolution of 4 cm~1.

IR Spectral Data Interpretation

The key vibrational frequencies in the IR spectrum of Mecoprop-isooctyl are indicative of its
primary functional groups.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

Significance

~2850 - 3000

C-H stretch

Aliphatic (CH, CHz,
CHs)

Confirms the
presence of the
extensive aliphatic
isooctyl chain and the
methyl/methine

groups.

~1735 - 1750

C=0 stretch

Ester

A strong, sharp
absorption band
characteristic of the
ester carbonyl group.
This is a key

diagnostic peak.

~1500 - 1600

C=C stretch

Aromatic Ring

Multiple bands
indicating the
presence of the

benzene ring.

~1200 - 1300

C-O stretch

Ester and Ether

Strong absorptions
corresponding to the
C-0O single bond
stretching of both the
ester and ether

linkages.

~1000 - 1100

C-O stretch

Ether

Characteristic
stretching vibration of

the aryl-alkyl ether.

~800 - 900

C-H bend

Aromatic (out-of-

plane)

Bending vibrations of
the aromatic C-H
bonds, the pattern of
which can sometimes
give clues about the

substitution pattern.

~700 - 800

C-Cl stretch

Aryl Halide

Confirms the

presence of the
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chlorine substituent on

the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can
reveal structural details through the analysis of its fragmentation patterns. For Mecoprop-
isooctyl, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly
employed.

Experimental Protocol: GC-MS

o Sample Preparation: A dilute solution of Mecoprop-isooctyl is prepared in a volatile organic
solvent (e.g., acetone or ethyl acetate).

e Instrumentation: The sample is injected into a gas chromatograph coupled to a mass
spectrometer, typically with an Electron lonization (EI) source.

o GC Conditions: A suitable capillary column (e.g., DB-5ms) is used with a temperature
program to ensure good separation and peak shape.

e MS Conditions: The mass spectrometer is operated in full scan mode to acquire a mass
spectrum across a relevant m/z range (e.g., 50-400 amu).

Mass Spectrum Interpretation
The mass spectrum of Mecoprop-isooctyl will exhibit a molecular ion peak (M*) and several

characteristic fragment ions.

McLafferty

Rearrangement [C8H16]
m/z =112
[C10H10C102]+-\ Loss of C3H40 [C7H6CIO]+e
m/z = 199/201 ) m/z = 141/143

[C8H170]+e
m/z =129

Loss of CI0H10ClO2

Mecoprop-isooctyl
[C18H27ClO3]+
m/z = 326/328

Loss of C8H17
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Caption: Plausible fragmentation pathway for Mecoprop-isooctyl in EI-MS.

Key lons in the Mass Spectrum

m/z (mass-to-charge ratio)

Proposed Fragment

Significance

326/328

[C18H27CIOs]*

Molecular lon (M*): The
presence of two peaks with an
approximate 3:1 intensity ratio
is characteristic of a compound
containing one chlorine atom
(due to the natural abundance
of 35Cl and 3Cl isotopes). This

confirms the molecular weight.

199/201

[C10H10CIOZ]*

This fragment corresponds to
the protonated mecoprop acid,
resulting from the cleavage of
the ester bond and loss of the

isooctyl group.

169/171

[CaHsCIO]*

Further fragmentation of the

mecoprop moiety.

141/143

[C7He&CIO]*

Represents the 4-chloro-2-
methylphenoxy cation, a very
stable and often prominent
fragment in the spectra of such

compounds.

113

[CsHa7]*

The isooctyl cation, resulting
from the cleavage of the ester
bond.

57

[CaHo]*

A common fragment from the
breakdown of the isooctyl

chain.
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The interpretation of these fragmentation patterns provides compelling evidence for the
presence of the 4-chloro-2-methylphenoxy group, the propionyl moiety, and the isooctyl ester
chain, thus confirming the overall structure of Mecoprop-isooctyl.[3][9]

Conclusion

The synergistic application of NMR (*H and 3C), IR, and MS provides a robust and
comprehensive framework for the structural characterization of Mecoprop-isooctyl. Each
technique offers a unique and complementary piece of the structural puzzle. NMR elucidates
the precise connectivity of atoms, IR identifies the key functional groups, and MS confirms the
molecular weight and provides substructural information through fragmentation analysis.
Together, these spectroscopic methods form the cornerstone of analytical chemistry for
ensuring the identity, purity, and quality of Mecoprop-isooctyl in scientific research and
industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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